3-(Trimethylsilyl)benzoic Acid: A Comprehensive Technical Guide to Properties, Reactivity, and Applications
3-(Trimethylsilyl)benzoic Acid: A Comprehensive Technical Guide to Properties, Reactivity, and Applications
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Finalizing Technical Details
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Finalizing Detailed Procedures
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Polishing Protocols and References
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Refining Structural Properties
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Clarifying Synthetic Advantages
I'm now detailing the crucial utility: While 3-iodobenzoic acid is commercially available, the key is using this as a stable placeholder. Coupling the carboxylic acid to a complex molecule first, and then converting the TMS group to an iodide for late-stage functionalization adds strategic value. The late-stage Hiyama coupling, with a focus on the reaction: R-NH-CO-C6H4-SiMe3 + Ar'-Br + Pd(OAc)2 + PPh3 + TBAF -> R-NH-CO-C6H4-Ar' at 70°C, is very important.
Finalizing Document Content
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Executive Summary
In modern drug development and advanced materials science, the strategic incorporation of organosilicon moieties offers unique physicochemical advantages. 3-(Trimethylsilyl)benzoic acid (CAS: 15290-28-5) is a highly versatile, bifunctional building block. It features a reactive carboxylic acid for standard coupling chemistry and a meta-substituted trimethylsilyl (TMS) group that serves either as a permanent lipophilic pharmacophore (the "silicon switch" strategy) or as a traceless placeholder for late-stage functionalization.
This whitepaper provides an in-depth analysis of its electronic properties, divergent reactivity pathways, and field-proven experimental protocols designed for synthetic chemists and drug discovery professionals.
Physicochemical Profile & Electronic Effects
The physical and electronic properties of 3-(trimethylsilyl)benzoic acid dictate its behavior in both biological systems and synthetic workflows. The TMS group is significantly bulkier than a methyl group and exhibits a larger van der Waals radius, making it an excellent bioisostere for a tert-butyl group while offering distinct metabolic stability.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 3-(Trimethylsilyl)benzoic acid | [Sigma-Aldrich] |
| CAS Number | 15290-28-5 | [Sigma-Aldrich] |
| Molecular Formula | C₁₀H₁₄O₂Si | [Sigma-Aldrich] |
| Molecular Weight | 194.31 g/mol | [Sigma-Aldrich] |
| Melting Point | 110 – 112 °C | [Sigma-Aldrich] |
| Hammett Constant ( σm ) | -0.04 | [Wikipedia][1] |
Electronic Causality: The Hammett Perspective
The reactivity of the aromatic ring is governed by the electronic contribution of the TMS group. According to established Hammett constants, the TMS group exerts a very weak electron-donating effect at the meta position ( σm = -0.04)[1]. Consequently, the pKa of 3-(trimethylsilyl)benzoic acid is approximately 4.24, making it nearly isoelectronic with unsubstituted benzoic acid (pKa = 4.20). This neutrality is a massive synthetic advantage: the TMS group does not deactivate the carboxylic acid during standard peptide couplings or esterifications, allowing the molecule to be seamlessly integrated into complex Active Pharmaceutical Ingredient (API) scaffolds.
Divergent Reactivity & Mechanistic Pathways
The true value of 3-(trimethylsilyl)benzoic acid lies in the orthogonality of its two functional groups. Once the carboxylic acid is anchored to a target molecule, the robust C–Si bond can be carried through multiple synthetic steps. When activated, the C–Si bond undergoes two primary late-stage transformations: Electrophilic Halodesilylation and Hiyama Cross-Coupling .
Caption: Divergent synthetic reactivity pathways of 3-(trimethylsilyl)benzoic acid.
Experimental Protocols: Self-Validating Systems
The following protocols detail the late-stage functionalization of a generic 3-(trimethylsilyl)benzamide intermediate (formed after the initial coupling of the carboxylic acid to an amine).
Protocol A: Electrophilic Halodesilylation (Iodination)
Strategic Rationale: While simple 3-iodobenzoic acid is commercially available, using the TMS group as a placeholder allows chemists to avoid the toxicity and unwanted side reactions (e.g., premature oxidative addition) of an aryl iodide during early synthetic steps. Mechanistic Causality: N-Iodosuccinimide (NIS) provides a controlled release of electrophilic iodine. The addition of a catalytic Brønsted acid (like Trifluoroacetic acid, TFA) protonates the succinimide byproduct, vastly increasing the electrophilicity of the active iodine species[2]. The β -silicon effect stabilizes the resulting Wheland intermediate, ensuring strict ipso-regioselectivity.
Step-by-Step Methodology:
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Setup: Dissolve the 3-(trimethylsilyl)benzamide derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
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Activation: Add NIS (1.2 mmol) in a single portion, followed by TFA (0.1 mmol, 10 mol%). The acid is critical; without it, the slightly electron-deficient meta-substituted ring will react sluggishly.
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Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC or LC-MS until the TMS signal disappears.
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Quench & Workup: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL). Causality: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide, preventing contamination and oxidative degradation of the product.
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Isolation: Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Hiyama Cross-Coupling
Strategic Rationale: The Hiyama coupling allows for the construction of biaryl frameworks without the use of highly toxic organotin reagents (Stille coupling) or unstable boronic acids (Suzuki coupling). Mechanistic Causality: The C–Si bond is inherently non-polar and resists transmetalation. Tetrabutylammonium fluoride (TBAF) is introduced to provide a "naked" fluoride ion. Fluoride attacks the silicon atom to form a pentacoordinate silicate intermediate [Ar−SiMe3F]− . This hypervalent state highly polarizes the C–Si bond, enriching the ipso-carbon with electron density and facilitating rapid transmetalation to the Pd(II) center[3].
Caption: Mechanism of the fluoride-activated Hiyama cross-coupling catalytic cycle.
Step-by-Step Methodology:
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Setup: In an oven-dried Schlenk flask, combine the 3-(trimethylsilyl)benzamide derivative (1.0 mmol), an aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), and triphenylphosphine (PPh₃, 10 mol%).
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Solvent & Activator: Add anhydrous THF (8 mL) followed by a 1.0 M solution of TBAF in THF (2.0 mmol, 2.0 equiv). Causality: THF is chosen because it effectively solvates the TBAF ion pair, maximizing fluoride availability.
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Reaction: Heat the mixture to 70 °C under argon for 12 hours.
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Workup: Cool to room temperature and filter through a short pad of Celite to remove palladium black. Dilute with ethyl acetate (20 mL) and wash extensively with water (3 x 15 mL). Causality: Repeated aqueous washing is mandatory to remove the highly water-soluble tetrabutylammonium salts, which otherwise severely complicate chromatographic purification.
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Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.
Conclusion
3-(Trimethylsilyl)benzoic acid is far more than a simple aromatic acid; it is a strategic synthetic asset. By leveraging the neutral electronic profile of the meta-TMS group[1], researchers can utilize standard carboxylic acid activation chemistries without interference. Subsequently, the unique reactivity of the aryl-silicon bond can be exploited via fluoride-activated cross-coupling[3] or acid-catalyzed halodesilylation[2], enabling the rapid, late-stage diversification of complex molecular architectures.
References
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Title: Hammett equation - Substituent Constants Source: Wikipedia URL: [Link]
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Title: Catalytic Electrophilic Halogenation of Silyl-Protected and Terminal Alkynes Source: CORE (Advanced Synthesis & Catalysis) URL: [Link]
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Title: Light-Induced Gold-Catalyzed Hiyama Arylation: A Coupling Access to Biarylboronates Source: ResearchGate URL: [Link]
